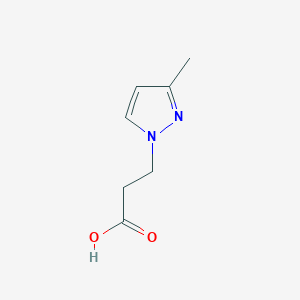![molecular formula C20H14F3N3O2 B187830 5-Naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester CAS No. 679830-65-0](/img/structure/B187830.png)
5-Naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“5-Naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester” is a chemical compound with the molecular formula C20H14F3N3O2. It is also known by several synonyms, including AKOS B016178, VITAS-BB TBB008523, and ART-CHEM-BB B016178 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H10F3N3O2/c19-18(20,21)15-8-14(23-16-13(17(25)26)9-22-24(15)16)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,25,26) . This code provides a textual representation of the compound’s molecular structure.Wirkmechanismus
Target of Action
The primary target of this compound, also known as PHTPP, is the estrogen receptor β (ERβ) . ERβ is one of the two main types of estrogen receptors, the other being ERα. These receptors play crucial roles in various physiological processes, including reproduction, cardiovascular health, bone integrity, cognition, and behavior .
Mode of Action
PHTPP acts as a full antagonist for ERβ, meaning it binds to this receptor and inhibits its action . It has a 36-fold selectivity for ERβ over ERα, allowing it to specifically block the actions of ERβ without significantly affecting ERα .
Biochemical Pathways
Upon binding to ERβ, PHTPP can influence several biochemical pathways. For instance, it has been shown to block the hypoglycemic augmentation of norepinephrine (NE) in the hypothalamic arcuate (ARH) . This suggests that PHTPP may have effects on energy homeostasis and glucose metabolism.
Pharmacokinetics
The compound’s chemical properties, such as its molecular weight and structure, can provide some insights into its potential pharmacokinetic behavior .
Result of Action
The molecular and cellular effects of PHTPP’s action are largely dependent on the context in which ERβ is expressed. For example, in ovarian cancer cell lines SKOV3 and OV2008 that express both ERα and ERβ, PHTPP significantly enhanced cell growth . This suggests that blocking ERβ can have pro-proliferative effects in certain cancer types .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of '5-Naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester' can be achieved through a multi-step reaction sequence.", "Starting Materials": [ "2-naphthol", "ethyl trifluoroacetate", "4,6-dichloropyrimidine", "sodium hydride", "ethyl 2-oxo-4-phenylbutyrate", "acetic anhydride", "hydrazine hydrate", "sodium hydroxide", "ethyl chloroformate", "triethylamine", "glacial acetic acid", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Synthesis of 5-naphthalen-2-yl-1,3-dihydro-pyrazole-4-carbaldehyde", "a. Dissolve 2-naphthol (10 g) in acetic anhydride (50 mL) and heat the mixture at 100°C for 6 hours.", "b. Cool the reaction mixture to room temperature and pour it into ice-cold water (500 mL).", "c. Collect the solid product by filtration and wash it with water.", "d. Dissolve the obtained product in glacial acetic acid (50 mL) and add sodium bicarbonate (10 g) to it.", "e. Filter the mixture and collect the solid product by filtration. This product is 5-naphthalen-2-yl-1,3-dihydro-pyrazole-4-carbaldehyde.", "Step 2: Synthesis of 5-naphthalen-2-yl-1,3-dihydro-pyrazole-4-carboxylic acid ethyl ester", "a. Dissolve 5-naphthalen-2-yl-1,3-dihydro-pyrazole-4-carbaldehyde (5 g) in ethanol (50 mL) and add sodium hydride (0.5 g) to it.", "b. Add ethyl 2-oxo-4-phenylbutyrate (6.5 g) to the reaction mixture and heat it at 80°C for 6 hours.", "c. Cool the reaction mixture to room temperature and pour it into ice-cold water (500 mL).", "d. Collect the solid product by filtration and wash it with water.", "e. Dissolve the obtained product in a mixture of hydrazine hydrate (10 mL) and ethanol (50 mL) and heat it at 80°C for 6 hours.", "f. Cool the reaction mixture to room temperature and pour it into ice-cold water (500 mL).", "g. Collect the solid product by filtration and wash it with water.", "h. Dissolve the obtained product in a mixture of sodium hydroxide (10 g) and ethanol (50 mL) and heat it at 80°C for 6 hours.", "i. Cool the reaction mixture to room temperature and pour it into ice-cold water (500 mL).", "j. Collect the solid product by filtration and wash it with water.", "k. Dissolve the obtained product in ethyl chloroformate (10 mL) and add triethylamine (5 mL) to it.", "l. Heat the reaction mixture at 80°C for 6 hours.", "m. Cool the reaction mixture to room temperature and pour it into ice-cold water (500 mL).", "n. Collect the solid product by filtration and wash it with water.", "o. Dissolve the obtained product in ethanol (50 mL) and add sodium bicarbonate (10 g) to it.", "p. Filter the mixture and collect the solid product by filtration. This product is 5-naphthalen-2-yl-1,3-dihydro-pyrazole-4-carboxylic acid ethyl ester.", "Step 3: Synthesis of 5-Naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester", "a. Dissolve 5-naphthalen-2-yl-1,3-dihydro-pyrazole-4-carboxylic acid ethyl ester (1 g) and 4,6-dichloropyrimidine (1.2 g) in ethanol (20 mL).", "b. Add sodium bicarbonate (0.5 g) to the reaction mixture and heat it at 80°C for 6 hours.", "c. Cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL).", "d. Collect the solid product by filtration and wash it with water.", "e. Dissolve the obtained product in ethanol (10 mL) and add ethyl trifluoroacetate (1.5 g) to it.", "f. Heat the reaction mixture at 80°C for 6 hours.", "g. Cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).", "h. Collect the solid product by filtration and wash it with water. This product is 5-Naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester." ] } | |
CAS-Nummer |
679830-65-0 |
Produktname |
5-Naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester |
Molekularformel |
C20H14F3N3O2 |
Molekulargewicht |
385.3 g/mol |
IUPAC-Name |
ethyl 5-naphthalen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C20H14F3N3O2/c1-2-28-19(27)15-11-24-26-17(20(21,22)23)10-16(25-18(15)26)14-8-7-12-5-3-4-6-13(12)9-14/h3-11H,2H2,1H3 |
InChI-Schlüssel |
VDLKMBVSFAPMGS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C2N=C(C=C(N2N=C1)C(F)(F)F)C3=CC4=CC=CC=C4C=C3 |
Kanonische SMILES |
CCOC(=O)C1=C2N=C(C=C(N2N=C1)C(F)(F)F)C3=CC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



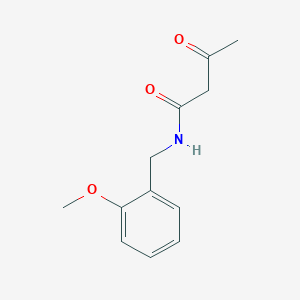
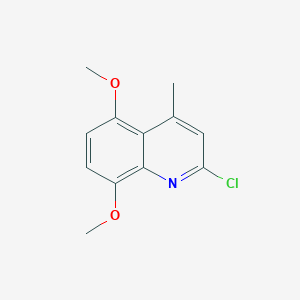

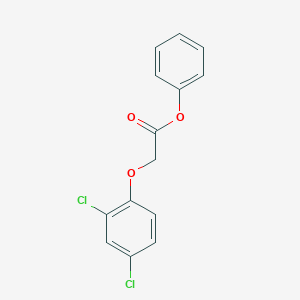

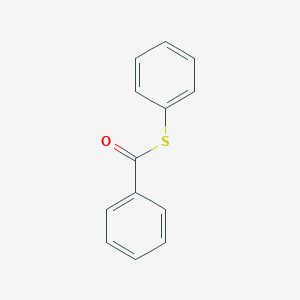

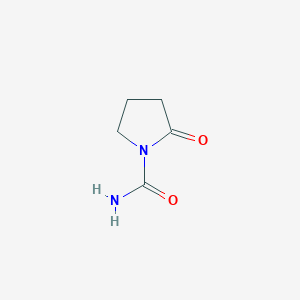



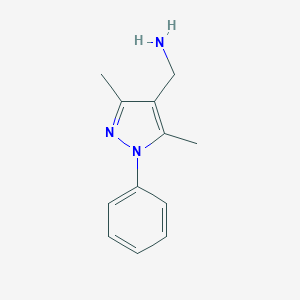
![[1-(3-Methylphenyl)pyrazol-4-yl]methanamine](/img/structure/B187770.png)
